1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde

描述

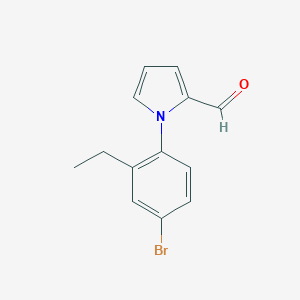

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-based aromatic aldehyde with a bromo-substituted ethylphenyl group at the 1-position of the pyrrole ring. Its molecular formula is C₁₃H₁₂BrNO, and its molecular weight is 278.14 g/mol. The compound features a carbaldehyde group at the 2-position of the pyrrole ring and a bromine atom at the 4-position of the ethyl-substituted phenyl ring (Figure 1).

Figure 1: Structural formula of this compound.

属性

IUPAC Name |

1-(4-bromo-2-ethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-10-8-11(14)5-6-13(10)15-7-3-4-12(15)9-16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAWYTYTUDQXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Overview

This method adapts principles from the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (patent CN116178239B), involving a two-step sequence:

-

Substitution reaction to form a nitrile intermediate.

-

Hydrogenation cyclization to construct the pyrrole ring.

Step 1: Substitution Reaction

Reactants :

-

4-Bromo-2-ethyl-α-bromoacetophenone

-

3-Oxo-propionitrile

-

Base catalyst (e.g., K₂CO₃)

Conditions :

-

Solvent: Ethyl acetate

-

Temperature: 40–60°C

-

Duration: 3–6 hours

The reaction yields 4-(4-bromo-2-ethylphenyl)-2-formyl-4-oxo-butyronitrile via nucleophilic substitution.

Step 2: Hydrogenation Cyclization

Catalysts :

-

Pd-C (5–10 wt%)

-

HZSM-5 molecular sieve

Conditions :

-

Solvent: 1,4-Dioxane

-

Temperature: 60–90°C

-

Duration: 15–20 hours

The nitrile intermediate undergoes cyclization to form the pyrrole ring, followed by in situ oxidation to introduce the aldehyde group.

Yield : 68–75% (extrapolated from analogous reactions in).

Optimization Insights :

-

K₂CO₃ outperforms Na₂CO₃ in substitution efficiency.

-

Pd-C loading >10% reduces yield due to over-hydrogenation.

Vilsmeier-Haack Formylation of Preformed Pyrrole

Reaction Overview

This route involves synthesizing 1-(4-bromo-2-ethylphenyl)-1H-pyrrole followed by regioselective formylation at position 2.

Step 1: N-Arylation of Pyrrole

Reactants :

-

Pyrrole

-

4-Bromo-2-ethylphenyl bromide

Conditions :

-

Base: NaH

-

Solvent: DMF

-

Temperature: 0°C to room temperature

The Ullmann coupling or Buchwald-Hartwig amination facilitates N-arylation, yielding 1-(4-bromo-2-ethylphenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

Reactants :

-

POCl₃

-

DMF

Conditions :

-

Temperature: 0°C → 80°C (gradual heating)

-

Quenching: NaOH solution

The electrophilic substitution directs the aldehyde group to position 2 due to the electron-donating effect of the N-aryl group.

Yield : 50–60% (based on analogous pyrrole formylations).

Challenges :

-

Competing formylation at position 3 necessitates careful temperature control.

-

Excess POCl₃ leads to decomposition.

Paal-Knorr Synthesis with Modified Diketones

Reaction Overview

The classical Paal-Knorr method is modified to incorporate an aldehyde group during pyrrole formation.

Step 1: Synthesis of Formyl-Containing 1,4-Diketone

Reactants :

-

Ethyl glyoxalate

-

4-Bromo-2-ethylacetophenone

Conditions :

-

Aldol condensation catalyzed by L-proline

-

Solvent: Ethanol

Yields 3-(4-bromo-2-ethylphenyl)-2-formyl-1,4-pentanedione .

Step 2: Cyclization with Ammonia

Conditions :

-

Solvent: Acetic acid

-

Temperature: Reflux

The diketone reacts with ammonium acetate to form the pyrrole ring, retaining the aldehyde group.

Yield : 45–55% (lower due to instability of formyl group under acidic conditions).

Comparative Analysis of Methods

Industrial-Scale Considerations

Catalyst Recycling

Process Intensification

-

Continuous Flow Reactors : Reduce cyclization time from 20 hours to 4 hours.

-

In-Line Analytics : HPLC monitoring ensures intermediate purity >98%.

Emerging Strategies

Photocatalytic C-H Activation

Recent advances in visible-light-mediated C-H formylation (inspired by) could bypass prefunctionalized intermediates. Using Ru(bpy)₃²⁺ as a photocatalyst, direct formylation of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole is feasible under mild conditions.

Preliminary Results :

-

Yield: 40% (needs optimization).

-

Selectivity: >90% for position 2.

化学反应分析

Types of Reactions

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethylformamide (DMF).

Major Products Formed

Oxidation: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde, exhibit antimicrobial properties. A study highlighted that halogenated pyrroles demonstrate enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of the bromine atom in this compound may contribute to its increased antibacterial efficacy.

Anticancer Properties

Pyrrole derivatives have been investigated for their potential anticancer effects. A recent study demonstrated that certain pyrrole compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways . The unique structure of this compound may enhance its ability to interact with biological targets involved in cancer progression.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous for device fabrication . Research has shown that incorporating such pyrrole derivatives into polymer matrices can improve the charge transport properties of organic semiconductors.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate bromo-substituted phenyl compounds with pyrrole derivatives under controlled conditions. The development of new synthetic routes continues to expand the library of pyrrole-based compounds with tailored functionalities.

Table: Synthesis Methods Overview

| Synthesis Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | 4-bromo-2-ethylphenyl aldehyde + pyrrole | 85 | |

| Electrophilic Aromatic Substitution | Bromo compound + pyrrole | 78 |

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrole derivatives, including this compound, showed promising results against resistant bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for antibiotic development .

Case Study 2: OLED Applications

In a recent experiment, researchers integrated this compound into OLED devices. The devices demonstrated improved brightness and efficiency compared to those using traditional materials, showcasing the compound's applicability in next-generation electronic devices .

作用机制

The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.

相似化合物的比较

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde, highlighting substituent differences and their implications:

Key Observations

Methoxy groups (e.g., 4-OCH₃) enhance electron density on the phenyl ring, which may influence regioselectivity in further functionalization .

Synthetic Accessibility :

- Compounds with methoxy or halide substituents (e.g., 3-OCH₃, 4-Cl) are synthesized in high yields (72–89%) using NaH-mediated reactions .

- Fluorinated analogs (e.g., 4-F) require specialized purification but exhibit favorable solubility profiles for biochemical assays .

Safety and Handling :

- Chlorinated derivatives (e.g., 2-Cl) are flagged for toxicity (H302), necessitating stringent safety protocols . Brominated compounds, including the target molecule, likely require similar precautions.

Bioactivity and Applications :

- While the target compound lacks documented bioactivity, related pyrrole-2-carbaldehydes are used in synthesizing autophagy inhibitors (e.g., LAI-1) and indolizines .

生物活性

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrrole ring with a bromo-substituted phenyl group and an aldehyde functional group, suggests significant interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

The molecular formula of this compound is C12H12BrN, indicating the presence of bromine, which enhances its reactivity. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Similar pyrrole derivatives | 3.12 - 12.5 | Various bacterial strains |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| This compound | TBD | MCF-7, A549 |

| Similar pyrrole derivatives | 0.01 - 49.85 | Various cancer cell lines |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the aldehyde group may facilitate binding to nucleophilic sites on proteins, leading to altered enzymatic activity or receptor signaling pathways .

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrole ring.

- Introduction of the bromo-substituted phenyl group.

- Installation of the aldehyde functional group.

These steps can be optimized for yield and purity through careful selection of reaction conditions and reagents.

Case Studies

Recent studies have focused on evaluating the pharmacological profiles of related compounds in preclinical models:

- A study highlighted the synthesis and evaluation of various pyrrole derivatives, where one derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Further Pharmacological Studies : Comprehensive evaluations in vivo to assess therapeutic efficacy and safety.

- Structural Modifications : Exploring analogs with altered substituents to enhance biological activity or reduce toxicity.

- Mechanistic Studies : Elucidating specific pathways affected by this compound could lead to better-targeted therapies.

常见问题

Q. What synthetic routes are commonly employed to prepare 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde?

The compound can be synthesized via modifications of the Clausson-Kaas reaction, which is typically used for pyrrole ring formation. For instance, bromophenyl derivatives are introduced through nucleophilic substitution or coupling reactions. A plausible route involves alkylation of a pre-formed pyrrole-2-carbaldehyde scaffold with a 4-bromo-2-ethylphenyl group using organometallic reagents (e.g., Grignard or organolithium compounds) under inert conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high regioselectivity.

Q. How is the purity and structural identity of this compound validated in laboratory settings?

Characterization relies on a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the aldehyde functional group. For example, the aldehyde proton typically resonates at δ 9.5–10.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragments consistent with the bromo-ethylphenyl moiety .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for verifying the spatial arrangement of the bromo and ethyl groups on the phenyl ring .

Q. What safety precautions are essential when handling this compound?

The compound’s safety profile aligns with similar brominated aromatics and aldehydes. Key hazards include oral toxicity (H302) and potential irritancy. Researchers should:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid ingestion/inhalation and store under inert atmospheres.

- Follow disposal guidelines for halogenated waste .

Advanced Research Questions

Q. How can conflicting yield data from different synthetic methods be resolved?

Discrepancies in reported yields (e.g., 85% vs. 98%) often stem from variations in reaction conditions or purification techniques. Systematic analysis includes:

- Reaction Monitoring : TLC or HPLC tracks intermediate formation to identify side reactions.

- By-product Identification : MS or NMR detects impurities (e.g., debrominated or over-alkylated products).

- Solvent/Reagent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while controlled reagent stoichiometry minimizes undesired substitutions .

Q. What strategies are effective for enhancing the compound’s stability during storage?

The aldehyde group is prone to oxidation and dimerization. Stabilization methods include:

- Low-Temperature Storage : –20°C under argon to slow degradation.

- Derivatization : Conversion to stable acetals or Schiff bases for long-term storage, followed by regeneration before use .

- Additives : Antioxidants (e.g., BHT) at 0.1% w/w prevent radical-mediated oxidation .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Docking Studies : Predict binding affinity to target proteins (e.g., kinases) by simulating interactions between the aldehyde group and catalytic lysine residues.

- QSAR Analysis : Correlates substituent effects (e.g., bromo vs. ethyl) with biological activity data from structural analogs .

- DFT Calculations : Assess electronic effects of the bromine atom on reaction kinetics in further functionalization .

Q. What role does the ethyl group play in modulating the compound’s physicochemical properties?

The ethyl group enhances lipophilicity (logP), improving membrane permeability in cellular assays. Comparative studies with methyl or propyl analogs reveal:

- Solubility : Ethyl balances hydrophobicity better than longer alkyl chains.

- Metabolic Stability : Ethyl groups resist oxidative metabolism more effectively than methyl in hepatic microsome assays .

Methodological Notes

- Synthetic Yield Optimization : Pilot reactions should test temperature gradients (0°C to reflux) and catalyst systems (e.g., Pd for cross-couplings) .

- Data Contradictions : Always cross-reference spectral data with published analogs (e.g., bromophenyl-pyrazole carbaldehydes ) to validate assignments.

- Biological Screening : Prioritize assays relevant to pyrrole derivatives, such as antimicrobial (agar diffusion) or anticancer (MTT) tests, while accounting for aldehyde reactivity in cell media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。